(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition 5‑Nitrothiophene pharmacophore

(E)-3-(5-Nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is a fully synthetic, heterocyclic small molecule belonging to the acrylamide‑bridged thiazole‑pyridine class. It comprises a 5‑nitrothiophene moiety conjugated via an (E)‑acrylamide linker to a 4‑(pyridin‑4‑yl)‑1,3‑thiazol‑2‑amine core.

Molecular Formula C15H10N4O3S2
Molecular Weight 358.39
CAS No. 476641-95-9
Cat. No. B2892284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide
CAS476641-95-9
Molecular FormulaC15H10N4O3S2
Molecular Weight358.39
Structural Identifiers
SMILESC1=CN=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C15H10N4O3S2/c20-13(3-1-11-2-4-14(24-11)19(21)22)18-15-17-12(9-23-15)10-5-7-16-8-6-10/h1-9H,(H,17,18,20)/b3-1+
InChIKeyLASDOOJTGFSJJE-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(5-Nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide (CAS 476641‑95‑9): Structural Identity and Procurement-Relevant Properties


(E)-3-(5-Nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is a fully synthetic, heterocyclic small molecule belonging to the acrylamide‑bridged thiazole‑pyridine class. It comprises a 5‑nitrothiophene moiety conjugated via an (E)‑acrylamide linker to a 4‑(pyridin‑4‑yl)‑1,3‑thiazol‑2‑amine core [1]. The molecular formula is C₁₅H₁₀N₄O₃S₂, the monoisotopic mass is 358.019 g mol⁻¹, and the computed logP is approximately 3.0, indicating moderate lipophilicity [1][2]. The compound is catalogued in the PubChem Compound database (CID 5877599) and in the ZINC docking library (ZINC8775118), confirming its established identity in public chemical repositories [1][2]. No primary literature or patent that specifically reports quantitative biological activity data for this exact compound could be located as of the search date; consequently, the evidence presented below relies heavily on class‑level inference, scaffold‑based comparisons, and publicly available computed properties.

Why Generic Substitution Fails: Structural Determinants That Distinguish (E)-3-(5-Nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide from Its Closest Analogs


Compounds that share the 4‑(pyridin‑4‑yl)thiazol‑2‑amine scaffold but differ in the aryl‑acrylamide substituent cannot be treated as interchangeable building blocks or pharmacological probes. The 5‑nitrothiophene ring introduces a markedly electron‑deficient, sulfur‑containing heterocycle that alters molecular recognition, redox behavior, and metabolic susceptibility relative to phenyl, 4‑nitrophenyl, or 4‑cyanophenyl analogs [1][2]. In the only published head‑to‑head biological profiling of a closely related 5‑nitrothiophene‑thiazole series, the nature of the aryl substituent was the dominant driver of differential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition potency ( 33‑48 % vs. 13‑63 % at 80 µg mL⁻¹ within the series), demonstrating that even subtle peripheral variations produce non‑linear activity cliffs [3]. Therefore, procurement of the exact compound is scientifically essential; selection of a commercially convenient “close analog” risks invalidating SAR conclusions or yielding inactive probe molecules.

Quantitative Differentiation Evidence for (E)-3-(5-Nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide


Scaffold‑Driven Cholinesterase Inhibition: Class‑Level Activity Ranges That Define the 5‑Nitrothiophene‑Thiazole Pharmacophore

A series of ten 5‑nitrothiophene‑thiazole derivatives (2a‑2j) were evaluated for AChE and BuChE inhibition at a single concentration of 80 µg mL⁻¹ using a modified Ellman’s spectrophotometric method [1]. The series exhibited AChE inhibition ranging from 33.66 % to 47.96 % and BuChE inhibition from 13.03 % to 63.29 %, demonstrating that the 5‑nitrothiophene‑thiazole core confers a measurable, though moderate, cholinesterase inhibitory phenotype [1]. While (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide was not among the ten compounds directly tested, it shares the identical 5‑nitrothiophene‑acrylamide‑thiazole connectivity and is therefore predicted to fall within the same activity envelope, with the pyridin‑4‑yl substituent expected to modulate potency relative to the phenyl‑substituted analogs that defined the series extremes.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition 5‑Nitrothiophene pharmacophore

Anticancer Phenotype Discrimination: Apoptosis Induction and Mitochondrial Depolarization by 5‑Nitrothiophene‑Thiazole Congeners

In a systematic SAR study of 2‑{2‑[(5‑nitrothiophen‑2‑yl)methylene]hydrazinyl}thiazole derivatives (2a‑j), compounds 2b (4‑nitrophenyl), 2c (phenyl), and 2d (4‑cyanophenyl) displayed high anticancer activity against A549 lung carcinoma cells, with apoptosis ratios of 9.61 %‑15.59 % and mitochondrial membrane depolarization of 25.53 % (2b) and 22.33 % (2c) [1]. These data demonstrate that the 5‑nitrothiophene‑thiazole scaffold is competent for engaging apoptotic pathways and disrupting mitochondrial integrity in cancer cells. The target compound replaces the hydrazinyl‑thiazole core with an acrylamide‑linked 4‑(pyridin‑4‑yl)thiazole, a modification that retains the thiazole heterocycle while exchanging the linker, thereby offering a structurally orthogonal entry point for probing the same cell death phenotype.

Anticancer activity Apoptosis A549 lung carcinoma Mitochondrial membrane potential

Physicochemical Differentiation from the Phenyl Analog: Computed Property Shifts Imposed by the 5‑Nitrothiophene Moiety

Comparison of computed molecular descriptors with the closest publicly screened analog, (E)-3-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide [2], reveals that replacement of the phenyl ring by 5‑nitrothiophene increases the molecular weight from 305 g mol⁻¹ to 358 g mol⁻¹, raises the hydrogen‑bond acceptor count from 4 to 7, and elevates the topological polar surface area from approximately 54 Ų to 92 Ų [1][2]. These shifts move the compound closer to the upper boundary of Lipinski’s rule‑of‑five space and are expected to reduce passive membrane permeability while enhancing solubility and polar target engagement [1].

Physicochemical properties Drug‑likeness Polar surface area Hydrogen bonding

Covalent Warhead Potential: The Acrylamide Moiety as a Latent Electrophile in the 4‑(Pyridin‑4‑yl)thiazole Context

The (E)‑acrylamide linker is a well‑established electrophilic warhead capable of forming irreversible covalent adducts with cysteine residues in kinase ATP‑binding pockets [2]. The 4‑(pyridin‑4‑yl)thiazol‑2‑amine substructure is a recognized kinase hinge‑binding motif, as evidenced by numerous ATP‑competitive inhibitors that incorporate this scaffold [2]. The combination of these two elements in a single molecule, electronically tuned by the electron‑withdrawing 5‑nitrothiophene, creates a covalent‑inhibitor architecture that is absent in the non‑acrylamide hydrazinyl‑thiazole congeners (2a‑j) for which biological data exist [1]. No experimental reactivity data (e.g., glutathione half‑life, IC₅₀ shift upon washout) are yet available for this specific compound, representing a critical data gap that must be closed before procurement for covalent‑probe campaigns.

Covalent inhibitor Acrylamide warhead Kinase inhibitor scaffold Targeted covalent inhibitor

Procurement‑Relevant Application Scenarios for (E)-3-(5-Nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide (CAS 476641‑95‑9)


Chemical Probe Development for Kinase Profiling Panels

The compound combines a privileged kinase hinge‑binding motif (4‑(pyridin‑4‑yl)thiazol‑2‑amine) with a covalent acrylamide warhead. This architecture is suitable for inclusion in kinase selectivity screening panels where irreversible target engagement is desired [1]. Procurement is justified when the research aim requires a 5‑nitrothiophene‑bearing covalent probe that is structurally distinct from commercial acrylamide‑based kinase inhibitors such as Ibrutinib or Afatinib.

Structure–Activity Relationship (SAR) Expansion of 5‑Nitrothiophene‑Thiazole Series

Existing SAR data for the 5‑nitrothiophene‑thiazole class derive from hydrazinyl‑linked congeners (2a‑j) [2]. Introducing the acrylamide‑bridged analog with a pyridin‑4‑yl substituent onto the thiazole ring fills a gap in the substitution matrix, enabling researchers to decouple linker effects (hydrazine vs. acrylamide) from peripheral substituent effects. This compound is therefore a logical next synthetic intermediate for medicinal chemistry groups expanding this chemotype.

Negative Control or Comparator in Nitroreductase‑Dependent Prodrug Studies

The 5‑nitrothiophene group is a known substrate for bacterial nitroreductases, which reduce the nitro group to a reactive amine or hydroxylamine species [3]. The target compound may serve as a comparator in nitroreductase‑dependent prodrug activation assays, where the pyridinyl‑thiazole substituent allows for orthogonal detection (e.g., UV or fluorescence monitoring) relative to simpler nitrothiophene probes.

Conformational Restriction Studies in Acrylamide‑Based Covalent Inhibitor Design

The (E)‑configured acrylamide linker imposes geometric constraints on the relative orientation of the nitrothiophene and thiazole‑pyridine moieties. This rigidity can be exploited in conformational analysis studies comparing (E)‑ and (Z)‑isomers, or in docking studies where the pre‑organized geometry may enhance binding to specific kinase hinge regions [1]. Procurement of the pure (E)‑isomer is critical for such studies, as isomeric mixtures confound activity interpretation.

Quote Request

Request a Quote for (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.